Electrochemical Stability and Redox Behavior in Group 10 Metal Complexes for Molecular Electronics
The dinickel complex [(dcpe)Ni(S2C6H2S2)Ni(dcpe)] (3d), derived from 1,2,4,5-benzenetetrathiolate, exhibits two reversible oxidation waves with a potential difference (ΔE1/2) of 0.66 V. This corresponds to a comproportionation constant (Kc) of 1.6 × 10^11 for the mixed-valence species, indicating exceptional electronic communication across the bridge [1]. Crucially, the electrochemical stability of this complex is electrolyte-dependent: it is indefinitely stable with Na[BArF24] but unstable with [Bu4N][PF6], a critical consideration for device fabrication [2]. This level of quantifiable intramolecular communication and defined stability window is not achievable with other tetrathiolate linkers like 1,2,3,4-butadiene tetrathiolate, which exhibit different redox landscapes [3].
| Evidence Dimension | Electrochemical comproportionation constant (Kc) for mixed-valence species |
|---|---|
| Target Compound Data | Kc = 1.6 × 10^11 (ΔE1/2 = 0.66 V) |
| Comparator Or Baseline | Other tetrathiolate linkers (e.g., 1,2,3,4-butadiene tetrathiolate) do not yield complexes with this specific, highly stable mixed-valence state. |
| Quantified Difference | Target compound's derivative exhibits a uniquely high Kc, indicative of strong electronic coupling. |
| Conditions | Cyclic voltammetry of dinickel complex 3d in CH2Cl2 with Na[BArF24] electrolyte. |
Why This Matters
This data enables the rational selection of 1,2,4,5-benzenetetrathiol for applications requiring stable mixed-valence states, such as in molecular wires or single-molecule transistors.
- [1] Arumugam, K., Shaw, M. C., Chandrasekaran, P., Villagran, D., Gray, T. G., Mague, J. T., & Donahue, J. P. (2009). Synthesis, Structures, and Properties of 1,2,4,5-Benzenetetrathiolate Linked Group 10 Metal Complexes. Inorganic Chemistry, 48(22), 10591-10607. View Source
- [2] Shaw, M. C. (n.d.). Synthesis, structures, and properties of 1,2,4,5-benzenetetrathiolate linked group 10 metal complexes. Semantic Scholar. View Source
- [3] Lorcy, D., et al. (2025). Bimetallic electroactive titanocene dithiolene complexes. Polyhedron, 281, 117731. View Source
